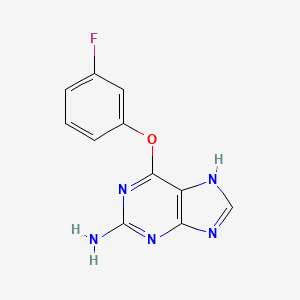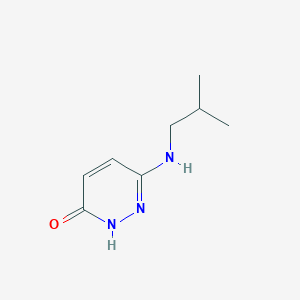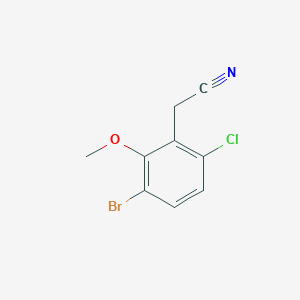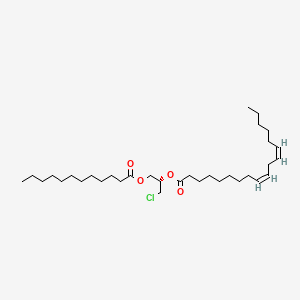
(4-Methoxyphenyl)-(2,4,5-trimethoxybenzylidene)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4,5-trimethoxybenzylidene)-para-anisidine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzylidene group substituted with three methoxy groups at the 2, 4, and 5 positions, and an anisidine moiety. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,5-trimethoxybenzylidene)-para-anisidine typically involves the condensation reaction between 2,4,5-trimethoxybenzaldehyde and para-anisidine. This reaction is often carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(2,4,5-trimethoxybenzylidene)-para-anisidine are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4,5-trimethoxybenzylidene)-para-anisidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring, enhancing the compound’s versatility .
Applications De Recherche Scientifique
N-(2,4,5-trimethoxybenzylidene)-para-anisidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in drug development for treating various diseases.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,4,5-trimethoxybenzylidene)-para-anisidine involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and imine functionality play crucial roles in its reactivity and biological activity. It can form hydrogen bonds and engage in π-π interactions with target molecules, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-trimethoxybenzylidene propanedinitrile: Known for its use in fluorescence probes and photophysical studies.
2-(2,4,5-trimethoxybenzylidene) hydrazine carbothioamide: Studied for its corrosion inhibitory properties.
4-methoxy-N’-(2,4,5-trimethoxybenzylidene)benzohydrazide: Investigated for its potential antimicrobial activities.
Uniqueness
N-(2,4,5-trimethoxybenzylidene)-para-anisidine stands out due to its specific combination of methoxy and anisidine groups, which confer unique chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple scientific fields highlight its significance compared to similar compounds.
Propriétés
Formule moléculaire |
C17H19NO4 |
|---|---|
Poids moléculaire |
301.34 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-1-(2,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C17H19NO4/c1-19-14-7-5-13(6-8-14)18-11-12-9-16(21-3)17(22-4)10-15(12)20-2/h5-11H,1-4H3 |
Clé InChI |
HEOFOAUVATYZLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=CC2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)






![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)

